Hedione

描述

Historical Context of Jasmonate Discovery and Research

The discovery of the jasmonate family began in 1962 when methyl jasmonate was first isolated from the essential oil of jasmine (Jasminum grandiflorum) and its structure was identified. bris.ac.ukperfumerflavorist.com This fragrant compound was initially appreciated for its characteristic scent. bris.ac.uk A few years later, in 1971, the free acid form, jasmonic acid, was isolated from a fungal culture. google.com These initial discoveries paved the way for decades of research into the biosynthesis and physiological roles of these compounds. Current time information in Bangalore, IN. It was soon established that jasmonates were not just aromatic secondary metabolites but ubiquitous plant hormones involved in responses to stress and developmental cues. researchgate.net The investigation into the wound-response mechanism in tomato plants was a significant area of early research, highlighting the role of jasmonates in plant defense. researchgate.net

Distinction and Relationship of Methyl Dihydrojasmonate to Jasmonic Acid and Methyl Jasmonate

Jasmonic acid, methyl jasmonate, and methyl dihydrojasmonate are closely related structurally and biochemically. Jasmonic acid is the parent compound, from which methyl jasmonate is formed through esterification—the addition of a methyl group. chemicalforums.com

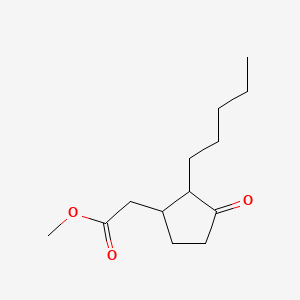

Methyl dihydrojasmonate is a saturated analogue of methyl jasmonate. wikipedia.org The chemical distinction lies in the side chain attached to the cyclopentanone (B42830) ring. Methyl jasmonate possesses a double bond in its pentenyl side chain, whereas in methyl dihydrojasmonate, this double bond is reduced to a single bond through hydrogenation. chimia.ch This structural difference means methyl dihydrojasmonate has two additional hydrogen atoms. chimia.ch

Historically, methyl dihydrojasmonate (also known by trade names such as Hedione®) was first synthesized in the early 1960s. foodb.cajst.go.jp This synthesis was initially undertaken as part of the effort to confirm the chemical structure of the newly isolated methyl jasmonate. wikipedia.orgjst.go.jp While it is a well-known synthetic fragrance, methyl dihydrojasmonate also occurs naturally, albeit in trace amounts, in sources like tea flavor and Lima orange. wikipedia.org

Ubiquitous Distribution and Endogenous Presence of Jasmonates in Biological Systems

Jasmonates are widely distributed across the biological landscape, found not only in the plant kingdom but also in microorganisms and even identified in animal tissues. researchgate.nettandfonline.com

Jasmonates are endogenous regulators in a vast array of higher plants, modulating processes from growth to defense. researchgate.net

Jasminum grandiflorum L.: This is the classic source from which methyl jasmonate was first isolated, where it is a key component of the flower's essential oil. researchgate.netgoogle.com The plant is an important source for methyl jasmonates which are involved in processes like fruit ripening and plant senescence. google.com

Grapevines (Vitis vinifera): Jasmonates are involved in grapevine responses to both biotic and abiotic stress, such as salt stress. perfumerflavorist.com Exogenous application of methyl jasmonate has been shown to affect the synthesis of phenolic compounds, which are important for grape and wine quality. creative-proteomics.com

Tomato (Solanum lycopersicum): The jasmonate signaling pathway is well-studied in tomatoes, where it plays a critical role in defense against insect herbivory and in developmental processes like trichome formation and fruit ripening. foodb.caishs.org Endogenous jasmonate levels in tomato plants increase in response to stresses like cold.

Rice (Oryza sativa): In rice, a model for monocotyledonous plants, jasmonates are crucial regulators of growth, development, and defense. They are involved in everything from seed germination and root growth to flower development and responses to environmental stresses like drought and salinity. tandfonline.com

Sugarcane (Saccharum sp.): Jasmonates play a role in sugarcane's response to pathogens and pests. Studies have shown that genes in the jasmonic acid pathway are activated in response to fungal infection, and exogenous application of methyl jasmonate can induce defense-related gene expression.

The ability to synthesize jasmonates is not exclusive to plants. These compounds have been identified in various microorganisms, including both fungi and bacteria. researchgate.net For instance, jasmonic acid was first isolated from the fungus Lasiodiplodia theobromae (formerly Botryodiplodia theobromae). researchgate.net Some fungi, like Fusarium oxysporum, can produce a remarkable diversity of jasmonate compounds. researchgate.net The presence of these signaling molecules in microbes suggests their involvement in inter-kingdom communication and interactions with host plants.

Evidence indicates that jasmonates are not confined to the plant and microbial worlds. Jasmonate compounds have been detected in animal systems, including human biofluids. Specifically, methyl dihydrojasmonate has been identified in human saliva and urine. tandfonline.com Jasmonates have also been noted in human urine in other metabolic studies. Their metabolic end products are known to be eliminated through urine.

Data Tables

Table 1: Occurrence of Jasmonates in Various Biological Systems

| Biological System | Organism Example | Specific Compounds Mentioned | Reference(s) |

|---|---|---|---|

| Higher Plants | Jasminum grandiflorum L. | Methyl Jasmonate | researchgate.netgoogle.com |

| Grapevines (Vitis vinifera) | Jasmonates, Methyl Jasmonate | perfumerflavorist.comcreative-proteomics.com | |

| Tomato (Solanum lycopersicum) | Jasmonic Acid, Jasmonates | foodb.caishs.org | |

| Rice (Oryza sativa) | Jasmonates, Jasmonic Acid | tandfonline.com | |

| Sugarcane (Saccharum sp.) | Jasmonic Acid, Methyl Jasmonate | ||

| Microorganisms | Fungi (Lasiodiplodia theobromae) | Jasmonic Acid | researchgate.net |

| Fungi (Fusarium oxysporum) | Jasmonates | researchgate.net |

| Animal Biofluids | Human | Methyl Dihydrojasmonate | tandfonline.com |

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Chemical Family | Key Distinguishing Feature |

|---|---|---|

| Jasmonic Acid | Jasmonate | Parent compound with a carboxylic acid group. |

| Methyl Jasmonate | Jasmonate | Methyl ester of jasmonic acid; contains a double bond in the side chain. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 2-(3-oxo-2-pentylcyclopentyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWWIYGFBYDJQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(CCC1=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2029325 | |

| Record name | Methyl dihydrojasmonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Liquid; Other Solid, Pale straw-coloured to yellowish oily liquid; Powerful floral, jasmine-like aroma | |

| Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl dihydrojasmonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1876/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in oils; very slightly soluble in water, Soluble (in ethanol) | |

| Record name | Methyl dihydrojasmonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1876/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.997-1.008 (20°) | |

| Record name | Methyl dihydrojasmonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1876/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

24851-98-7 | |

| Record name | Hedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24851-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl dihydrojasmonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024851987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl dihydrojasmonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-oxo-2-pentylcyclopentaneacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL DIHYDROJASMONATE (SYNTHETIC) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GW44CIE3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of Methyl Dihydrojasmonate

Precursor Pathways: Linolenic Acid Metabolism in Plants

The biosynthesis of jasmonates, including methyl dihydrojasmonate, commences with the metabolism of α-linolenic acid (α-LeA), an 18-carbon unsaturated fatty acid commonly found in the membranes of chloroplasts. oup.comnih.govontosight.ai This process, often triggered by external stimuli such as wounding or herbivory, involves the release of α-linolenic acid from galactolipids in the chloroplast membranes by phospholipases. oup.comuni-hohenheim.de This initial step makes the fatty acid available for subsequent enzymatic reactions. oup.com

Enzymatic Conversion to Jasmonic Acid

Once released, α-linolenic acid is converted into jasmonic acid (JA) through a series of enzymatic reactions that occur in different cellular compartments. oup.comontosight.ai

The key enzymatic steps in the conversion of linolenic acid to jasmonic acid are:

| Enzyme | Action | Product | Cellular Location |

| Lipoxygenase (LOX) | Oxygenates linolenic acid. ontosight.ainih.govwikipedia.org | 13-hydroperoxylinolenic acid | Chloroplast |

| Allene (B1206475) Oxide Synthase (AOS) | Dehydrates the hydroperoxide. ontosight.aiuni-hohenheim.deashs.org | An unstable allene oxide | Chloroplast |

| Allene Oxide Cyclase (AOC) | Cyclizes the allene oxide. ontosight.aiuni-hohenheim.deashs.org | 12-oxo-phytodienoic acid (OPDA) | Chloroplast |

| 12-oxo-phytodienoic acid reductase (OPR3) | Reduces a double bond in the cyclopentenone ring of OPDA. ontosight.aiuni-hohenheim.denih.gov | 3-oxo-2-(2'-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0) | Peroxisome |

| β-oxidation enzymes | Three cycles of β-oxidation shorten the carboxylic acid side chain. nih.govashs.orgresearchgate.net | Jasmonic acid (JA) | Peroxisome |

This multi-step process, known as the octadecanoid pathway, is a fundamental route for producing jasmonates in plants. wikipedia.org

Methyl Esterification of Jasmonic Acid to Methyl Jasmonate

Following its synthesis in the peroxisomes, jasmonic acid can be transported to the cytoplasm where it undergoes further modification. mdpi.comnih.gov One such modification is methyl esterification, a reaction that converts jasmonic acid into its volatile derivative, methyl jasmonate (MeJA). wikipedia.org This conversion is catalyzed by the enzyme S-adenosyl-L-methionine:jasmonic acid carboxyl methyltransferase (JMT). wikipedia.orgpnas.org The JMT enzyme facilitates the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of jasmonic acid. frontiersin.orgnih.gov This esterification is a crucial step, as MeJA plays significant roles in plant defense signaling, including airborne communication between plants. nih.gov

Hydrogenation Pathways Leading to Methyl Dihydrojasmonate

Methyl dihydrojasmonate is derived from methyl jasmonate through a hydrogenation reaction. This process involves the saturation of a double bond within the pentenyl side chain of the methyl jasmonate molecule. wikipedia.org While this conversion is a key step in the formation of methyl dihydrojasmonate, the specific enzymes and detailed in-vivo pathways in plants are not as extensively characterized as the biosynthesis of jasmonic acid and methyl jasmonate. Synthetic routes for producing methyl dihydrojasmonate often involve the catalytic hydrogenation of methyl jasmonate. wikipedia.orggoogle.com

Regulation of Biosynthetic Enzymes and Gene Expression

The biosynthesis of jasmonates is a tightly regulated process, controlled at both the enzymatic and genetic levels to ensure appropriate responses to developmental cues and environmental stresses.

Role of JA Methyltransferases (JMT) in MeJA Production

Jasmonic acid carboxyl methyltransferases (JMTs) are key enzymes in the production of methyl jasmonate (MeJA). frontiersin.orgacs.org These enzymes belong to the SABATH family of methyltransferases, which are known to catalyze the methylation of various small molecules in plants. frontiersin.org The expression of JMT genes and the activity of the JMT enzyme are crucial for determining the levels of MeJA produced. oup.com For instance, in cotton (Gossypium hirsutum), two identified JMTs, GhJMT1 and GhJMT2, were shown to be responsible for the conversion of JA to MeJA in vitro. frontiersin.org Overexpression of JMT genes in transgenic plants has been shown to increase MeJA levels, highlighting the enzyme's direct role in MeJA biosynthesis. oup.com The activity of JMTs can be influenced by various factors, including developmental stage and environmental stimuli, thereby regulating the production of this important signaling molecule. nih.gov

Transcriptomic Analysis of Biosynthetic Gene Expression

Transcriptomic analyses have provided significant insights into the regulation of jasmonate biosynthetic genes. mdpi.comnih.gov Studies have shown that treatment with methyl jasmonate (MeJA) can induce the expression of a wide range of genes, including those involved in the JA biosynthesis pathway itself, suggesting a positive feedback loop. mdpi.commdpi.com For example, transcriptomic analysis in tea leaves and Senna tora revealed that MeJA treatment led to the upregulation of genes encoding key enzymes like lipoxygenase (LOX), allene oxide synthase (AOS), and 12-oxophytodienoate reductase (OPR). mdpi.commdpi.com

Furthermore, these analyses have identified various transcription factors (TFs) that are activated by JA signaling and in turn regulate the expression of biosynthetic genes. nih.govfrontiersin.org The expression of these regulatory and biosynthetic genes often occurs in a chronological cascade, with the activation of TF genes preceding the upregulation of enzymes involved in secondary metabolite production. nih.gov This complex regulatory network allows plants to fine-tune their jasmonate-mediated responses to a variety of internal and external signals. mdpi.comnih.govbohrium.com

Molecular Mechanisms of Action and Signal Transduction

Methyl Dihydrojasmonate as a Signaling Molecule

Methyl dihydrojasmonate functions as a crucial signaling molecule within and between plants, initiating a cascade of events that lead to adaptive responses. Its chemical properties and ability to trigger specific intracellular pathways are central to its role.

Intracellular Signaling Mechanisms in Plants

Methyl dihydrojasmonate, and its related compound methyl jasmonate (MeJA), are recognized as important cellular regulators that mediate a wide range of developmental processes and defense responses in plants. pnas.orgnih.gov Upon perception, these molecules activate intracellular signaling cascades that are integral to plant growth, defense against pathogens, and responses to environmental stressors. nih.gov The signaling process often begins with the interaction of the jasmonate with cellular components, leading to the synthesis of defense-related proteins and other secondary metabolites. nih.govpnas.org

Research has shown that MeJA can induce the production of various defense chemicals, including phytoalexins and protease inhibitors, which help protect the plant from herbivores and pathogens. wikipedia.org The signaling pathway involves a series of enzymatic reactions and the activation of specific genes. For instance, the application of MeJA has been observed to induce the expression of genes involved in the jasmonic acid biosynthesis pathway itself, suggesting a positive feedback loop that amplifies the defense signal. researchgate.net

Volatile Nature and Diffusion Across Biological Membranes

A key characteristic of methyl dihydrojasmonate and MeJA is their volatility, which allows them to act as airborne signals for inter-plant communication. pnas.orgnih.gov This volatility, coupled with their ability to diffuse across biological membranes, enables them to function as both intracellular and intercellular signaling molecules. pnas.orgnih.govresearchgate.net The movement of these volatile compounds through the air can alert neighboring plants to potential threats, such as herbivory or pathogen attack, allowing them to mount a defense response in advance. pnas.org

The ability to diffuse through membranes is crucial for its role as an intracellular signal transducer, allowing it to move from its site of synthesis to other parts of the cell, and even to other cells within the plant, to initiate a systemic response. pnas.orgpnas.org It is suggested that MeJA can be transported over long distances within the plant through the phloem. pnas.org

Receptor Binding and Perception

The perception of jasmonate signals, including those initiated by methyl dihydrojasmonate, is a highly specific process involving a dedicated receptor complex. This complex plays a pivotal role in transducing the hormonal signal into a cellular response.

CORONATINE INSENSITIVE 1 (COI1) Pathway in Jasmonate Perception

Central to jasmonate perception is the F-box protein CORONATINE INSENSITIVE 1 (COI1). researchgate.netmdpi.com COI1 functions as a key component of a Skp1/Cullin/F-box (SCF) type E3 ubiquitin ligase complex, designated as SCFCOI1. researchgate.netnih.gov This complex is essential for the perception of jasmonate signals. researchgate.net Mutants that are insensitive to coronatine, a bacterial phytotoxin that mimics jasmonate, are also insensitive to methyl jasmonate, highlighting the central role of COI1 in this signaling pathway. researchgate.net

The perception of the bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile), by COI1 is a critical step. acs.org COI1, in conjunction with JAZ proteins, forms a co-receptor for JA-Ile. frontiersin.org This interaction is what initiates the downstream signaling cascade.

Interaction with JAZ Proteins and 26S Proteasome Pathway

In the absence of a jasmonate signal, JASMONATE ZIM-DOMAIN (JAZ) proteins act as repressors of jasmonate-responsive genes. frontiersin.orgnih.govosti.gov These proteins bind to and inhibit the activity of various transcription factors that are necessary for the expression of these genes. frontiersin.orgnih.gov

Upon the perception of JA-Ile by the COI1 receptor complex, JAZ proteins are recruited to the SCFCOI1 complex. acs.orgfrontiersin.org This interaction targets the JAZ proteins for ubiquitination, a process that marks them for degradation. researchgate.netfrontiersin.org The ubiquitinated JAZ proteins are then degraded by the 26S proteasome, a large protein complex responsible for degrading unwanted proteins in the cell. frontiersin.orgnih.govmdpi.com The degradation of the JAZ repressors releases the transcription factors, allowing them to activate the expression of downstream genes. frontiersin.orgnih.gov

Downstream Gene Expression and Protein Synthesis

The degradation of JAZ proteins unleashes a cascade of gene expression, leading to the synthesis of proteins that execute the plant's response to the initial signal. Wounding and treatment with methyl jasmonate are known to induce the expression of a wide array of stress-related genes. researchgate.net

The activation of transcription factors, such as MYC2, following JAZ degradation is a key step in this process. frontiersin.orgresearchgate.net MYC2 and its homologs regulate the expression of a specific set of jasmonate-responsive genes by binding to their promoter regions. nih.govresearchgate.net This leads to the production of various proteins, including those involved in defense, such as proteinase inhibitors, and enzymes required for the biosynthesis of secondary metabolites. wikipedia.orgnih.gov The expression of jasmonate biosynthesis genes themselves can also be induced, creating a positive feedback loop that reinforces the signal. nih.gov

Induction of Proteinase Inhibitor Proteins in Plant Defense

Methyl dihydrojasmonate, a derivative of jasmonic acid, plays a crucial role in plant defense by inducing the synthesis of proteinase inhibitor proteins. uj.ac.zanih.govnih.gov This response is a key mechanism against insect herbivores and pathogens. uj.ac.zapnas.org When a plant is wounded or attacked, it can trigger the production and release of volatile compounds like methyl jasmonate, which can act as an airborne signal. nih.govusp.br This signal can induce the expression of defense-related genes, including those encoding proteinase inhibitors, not only in the affected plant but also in neighboring plants. nih.govusp.br

The induction of proteinase inhibitors by methyl dihydrojasmonate has been observed in various plant species, including tomato, tobacco, and alfalfa. uj.ac.zanih.gov These proteinase inhibitors interfere with the digestive processes of insects, thereby reducing their ability to feed and grow, which is a vital defense strategy for the plant. pnas.org The signaling pathway involves the perception of jasmonates, leading to a cascade of events that ultimately activates the transcription of genes responsible for producing these defensive proteins. pnas.orgnih.gov

Table 1: Effect of Methyl Jasmonate on Proteinase Inhibitor Induction

| Plant Species | Response to Methyl Jasmonate | Reference |

|---|---|---|

| Tomato | Induction of proteinase inhibitor synthesis | nih.gov |

| Tobacco | Accumulation of jasmonate-induced proteins (JIPs), identified as proteinase inhibitors | uj.ac.za |

| Alfalfa | Accumulation of JIPs, identified as proteinase inhibitors | uj.ac.za |

| Sagebrush (as a source) | Induces proteinase inhibitor accumulation in neighboring tomato plants via airborne signals | nih.govusp.br |

Regulation of MYC2-dependent Transcription

The transcriptional regulation of jasmonate-responsive genes is largely orchestrated by the transcription factor MYC2. nih.govmdpi.comnih.gov MYC2 acts as a master switch, controlling a wide array of genes involved in plant defense, secondary metabolism, and development. nih.govfrontiersin.org The activity of MYC2 is tightly regulated. In the absence of a jasmonate signal, MYC2 is repressed by a group of proteins called Jasmonate ZIM-domain (JAZ) proteins. mdpi.comfrontiersin.org

Upon perception of jasmonate, such as methyl dihydrojasmonate, the JAZ proteins are targeted for degradation. mdpi.comfrontiersin.org This degradation releases MYC2, allowing it to bind to the G-box motifs in the promoters of its target genes and activate their transcription. nih.gov This activation is further enhanced by the MED25 subunit of the Mediator complex, which helps to recruit RNA polymerase II and initiate transcription. mdpi.comnih.govfrontiersin.org MYC2 can both positively and negatively regulate different sets of genes, allowing for a fine-tuned response to various stimuli. nih.gov For instance, it positively regulates genes involved in wound response and resistance to certain insects, while negatively regulating genes involved in defense against some pathogens. nih.govmpg.de

Table 2: Key Regulators in MYC2-dependent Transcription

| Regulator | Role in MYC2-dependent Transcription | Reference |

|---|---|---|

| MYC2 | Master transcription factor activating or repressing jasmonate-responsive genes. | nih.govmdpi.comnih.gov |

| JAZ proteins | Repressors that bind to and inhibit MYC2 activity in the absence of jasmonate. | mdpi.comfrontiersin.org |

| MED25 | A subunit of the Mediator complex that acts as a co-activator, enhancing MYC2-mediated transcription. | mdpi.comnih.govfrontiersin.org |

| TIME FOR COFFEE (TIC) | Negatively regulates the jasmonate pathway in a MYC2-dependent manner, contributing to the circadian gating of JA responses. | mpg.de |

Cross-Talk with Other Phytohormone Signaling Pathways

Interactions with Ethylene (B1197577) in Fruit Ripening and Defense

The interaction between methyl dihydrojasmonate and ethylene is a critical aspect of plant development and defense, particularly in the context of fruit ripening and response to pathogens. ashs.orgresearchgate.net This cross-talk can be synergistic or antagonistic depending on the specific process and the developmental stage of the plant tissue.

In fruit ripening, jasmonates can influence ethylene biosynthesis. For example, the application of a jasmonate derivative at the pre-climacteric stage in apples and pears was found to increase the expression of genes involved in ethylene synthesis, such as ACC synthase (ACS) and ACC oxidase (ACO). ishs.orgresearchgate.netnih.gov Conversely, application during the climacteric stage led to a decrease in ACS1 mRNA levels. ishs.orgresearchgate.net This suggests that jasmonates can modulate the timing and intensity of ethylene production during ripening. ishs.orgresearchgate.net

In plant defense, methyl jasmonate and ethylene often work together to enhance resistance against certain pathogens. researchgate.net Their combined action can lead to a more robust induction of defense-related genes, including those in the phenylpropanoid pathway, which produces antimicrobial compounds. researchgate.net However, the interaction is complex; for instance, blocking ethylene perception can impair the disease resistance induced by methyl jasmonate in tomato fruit. researchgate.net

Table 3: Interaction of Jasmonates and Ethylene in Fruit

| Plant | Developmental Stage | Effect of Jasmonate on Ethylene Pathway | Outcome | Reference |

|---|---|---|---|---|

| Apple & Pear | Pre-climacteric | Increased expression of ACS1 and ACO1 genes | Promotion of ethylene biosynthesis | ishs.orgresearchgate.netnih.gov |

| Apple | Climacteric | Decreased ACS1 mRNA accumulation | Inhibition of ethylene biosynthesis | ishs.orgresearchgate.net |

| Tomato | Postharvest | MeJA elevates JA content, influencing ethylene production | Triggers defense response against pathogens | researchgate.net |

Modulation by Light Signals (Phytochrome and Cryptochrome)

Light is a fundamental environmental signal that profoundly influences plant growth and development, and its signaling pathways are intricately linked with those of methyl dihydrojasmonate. The primary photoreceptors involved in this cross-talk are phytochromes, which perceive red and far-red light, and cryptochromes, which perceive blue light. nih.govusp.brnih.gov

Both phytochromes and cryptochromes are known to regulate the abundance and activity of key components in the jasmonate signaling pathway. mdpi.comfrontiersin.org For instance, light signals perceived by these photoreceptors can modulate the levels of the MYC2 transcription factor. mpg.de The stability of certain E3 ligases, which are involved in protein degradation and signaling, is also regulated by light through the action of phytochromes and cryptochromes. frontiersin.org This indicates that the plant's response to jasmonates can be fine-tuned by the prevailing light conditions, allowing for an integrated response to both biotic and abiotic cues. The circadian clock, which is entrained by light, also gates the jasmonate response, with the TIME FOR COFFEE (TIC) protein playing a role in the evening-specific inhibition of jasmonate signaling in a MYC2-dependent manner. mpg.de

Table 4: Interaction of Light Signaling and Jasmonate Pathway

| Photoreceptor | Light Spectrum | Interaction with Jasmonate Pathway | Reference |

|---|---|---|---|

| Phytochrome | Red/Far-red | Regulates the stability and activity of signaling components like MYC2. | mdpi.comfrontiersin.org |

| Cryptochrome | Blue | Modulates the levels of key jasmonate signaling proteins and is involved in the light-dependent regulation of protein degradation. | usp.brfrontiersin.org |

Influence on Abscisic Acid and Gibberellic Acid Pathways

Methyl dihydrojasmonate signaling pathways exhibit significant cross-talk with those of abscisic acid (ABA) and gibberellic acid (GA), two other critical phytohormones that regulate a wide range of developmental processes and stress responses. nih.govfrontiersin.org

The interaction with ABA is often complex and can be either synergistic or antagonistic. nih.gov For instance, in response to salt stress in rice, the application of jasmonic acid can lead to a further increase in the endogenous levels of ABA. cas.cz Both hormones are involved in regulating gene expression during adaptive responses to stress. nih.gov

In contrast, the relationship between jasmonates and GA is frequently antagonistic. nih.gov For example, while sucrose (B13894) induces the expression of genes for anthocyanin biosynthesis, this induction is repressed by the addition of GA but shows a synergistic effect with jasmonates. nih.gov This suggests that the balance between jasmonates and GA can fine-tune specific developmental outcomes. Studies have shown that GA generally promotes processes like seed germination and stem elongation, which can be counteracted by jasmonates under certain conditions. frontiersin.org

Table 5: Cross-talk of Jasmonates with ABA and GA

| Phytohormone | Nature of Interaction with Jasmonates | Observed Effects | Reference |

|---|---|---|---|

| Abscisic Acid (ABA) | Often synergistic, but can be antagonistic | Jasmonic acid can increase endogenous ABA levels under salt stress. Both are involved in stress-response gene regulation. | nih.govcas.cz |

| Gibberellic Acid (GA) | Often antagonistic | GA represses sucrose-induced anthocyanin biosynthesis, which is promoted by jasmonates. | nih.gov |

Influence on Calcium Signaling Pathways

Calcium (Ca²⁺) is a ubiquitous second messenger in plants, and its signaling pathways are closely intertwined with the jasmonate response. nih.govnih.gov Changes in intracellular calcium levels, often referred to as calcium signatures, are an early event in the jasmonate signaling cascade. nih.gov

The perception of jasmonates can trigger an influx of calcium into the cytosol, leading to a transient increase in its concentration. frontiersin.orgfrontiersin.org This calcium signal is then decoded by various calcium-binding proteins, such as calmodulins (CaMs), CaM-like proteins (CMLs), calcineurin B-like proteins (CBLs), and calcium-dependent protein kinases (CDPKs). nih.gov These calcium sensors, in turn, can regulate the activity of downstream targets, including enzymes involved in jasmonate biosynthesis and transcription factors that control the expression of jasmonate-responsive genes. nih.gov This interplay ensures that the plant's response to jasmonates is rapid, specific, and appropriately scaled to the nature of the stimulus.

Table 6: Key Components in the Jasmonate-Calcium Signaling Interaction

| Component | Role | Reference |

|---|---|---|

| Calcium Influx | An early response to jasmonate perception, leading to a transient increase in cytosolic Ca²⁺. | frontiersin.orgfrontiersin.org |

| Calcium Sensors (CaMs, CMLs, CBLs, CDPKs) | Bind to Ca²⁺ and transduce the calcium signal to downstream targets. | nih.gov |

| Downstream Targets | Include enzymes for jasmonate biosynthesis and transcription factors, whose activities are modulated by calcium sensors. | nih.gov |

Methyl Dihydrojasmonate in Plant Defense and Stress Responses

Responses to Biotic Stressors

Plants continuously face threats from a variety of organisms, including herbivorous insects and microbial pathogens. Jasmonates are central to the signaling pathways that activate defenses against these biotic stressors. nih.govresearchgate.net The application of methyl dihydrojasmonate can prevent or control biotic attacks, such as insect infestation and disease, by eliciting these natural defense pathways. google.com

Mechanical damage from herbivore feeding or other physical wounding is a primary trigger for the plant's defense system. researchgate.net This stress rapidly initiates the synthesis of jasmonic acid (JA) and its derivatives. nih.govnih.gov Wounding causes a rapid, systemic increase in JA levels in undamaged leaves, which precedes the expression of defense-related genes. nih.gov

This wound signaling pathway leads to the production and emission of volatile organic compounds (VOCs), including the volatile ester methyl jasmonate (MeJA), a process that can also be induced by exogenous application of MeJA. scispace.comresearchwithrutgers.com Damage to plant tissue can increase the release of MeJA, which can then act as an airborne signal. researchgate.net In cotton plants, for example, treatment with MeJA induces the emission of the same blend of volatile terpenes that is released when the plant is damaged by herbivores. scispace.comresearchwithrutgers.com This response involves multiple biosynthetic pathways, leading to the production of sesquiterpenes, monoterpenes, and homoterpenes. scispace.com

Jasmonates orchestrate a multi-pronged defense strategy against insect herbivores. mdpi.com The signaling cascade initiated by jasmonic acid and its derivatives leads to the synthesis of a variety of chemical defenses designed to deter feeding or inhibit insect growth. mdpi.comresearchgate.net

Key defense compounds induced by jasmonate signaling include:

Protease Inhibitors (PIs): These proteins interfere with the digestive enzymes in an insect's gut, reducing the nutritional value of the plant tissue. frontiersin.org The expression of PI genes is induced in systemic tissues within hours of wounding, a response that is dependent on the jasmonate signaling pathway. frontiersin.org

Toxic or Antifeedant Metabolites: Plants produce a vast arsenal (B13267) of specialized metabolites that are toxic or repellent to insects. Jasmonate signaling is a key regulator in the production of compounds like nicotine (B1678760) in tobacco and various terpenoids in other species. mdpi.com

Phytoalexins: These are low molecular weight antimicrobial and anti-insect compounds that accumulate at the site of attack. mdpi.commdpi.com In cotton, treatment with MeJA leads to a significant increase in the production of sesquiterpenoid and coumarin (B35378) phytoalexins, which can inhibit the growth of pathogens often associated with insect damage. fao.org Similarly, MeJA is known to induce the biosynthesis of terpenoid phytoalexins like zealexins and kauralexins in maize. mdpi.com

The following table details the induction of specific phenolic phytoalexins in cotton leaves following treatment with Methyl Jasmonate.

| Compound | Fold Increase vs. Control (at 5.0 mM MeJA) |

| Gossypetin | ~3 |

| Gossypol | 64 |

| 3-p-coumaroylquinic acid | ~2 |

| Ferulic acid | ~2 |

| Piceatannol | ~2.5 |

| Cichoric acid | Synthesized de novo |

| Chlorogenic acid | Synthesized de novo |

| Pterostilbene | Synthesized de novo |

| Data sourced from research on Gossypium hirsutum L. researchgate.net |

The jasmonate signaling pathway is a crucial component of the plant's immune response to a broad spectrum of microbial pathogens, including fungi and bacteria. nih.govresearchgate.net MeJA induces the synthesis of defensive compounds and activates the expression of pathogenesis-related (PR) genes, which are involved in resistance. nih.govresearchgate.net

Upon pathogen attack, plants synthesize and accumulate phytoalexins, which have antimicrobial properties. mdpi.com In sorghum and maize, many genes involved in phytoalexin biosynthesis are induced by MeJA. mdpi.com Studies on cotton have shown that applying MeJA enhances the production of phenolic compounds and phytoalexins, leading to increased resistance against the fungal pathogen Fusarium oxysporum. researchgate.net Similarly, treating developing cotton bolls with MeJA alongside other elicitors resulted in a two- to three-fold increase in the production of sesquiterpenoid and coumarin phytoalexins. fao.org While direct evidence is more limited, methyl dihydrojasmonate has been identified in plant extracts showing antibacterial activity against multi-drug resistant Pseudomonas aeruginosa. researchgate.net

In coniferous trees, a key defense mechanism against insects and pathogens is the production of oleoresin, which is stored in resin ducts. nih.govnih.gov While some resin ducts are present constitutively, wounding, insect attack, or fungal infection induces the formation of new, specialized ducts known as traumatic resin ducts (TDs) in the xylem (wood). nih.govresearchgate.net

Methyl jasmonate is a potent elicitor of this response. nih.govnih.gov Application of MeJA to the stems of Norway spruce and various pine species induces the formation of dense bands of TDs, enhances the biosynthesis of terpenoid resin, and leads to the accumulation of oleoresin. nih.govnih.govresearchgate.netresearchgate.net This induced defense response serves as both a physical and chemical barrier, protecting the tree from pests like bark beetles and associated pathogens. nih.govnih.gov The formation of these ducts is mediated by hormones, with methyl jasmonate stimulating an increase in ethylene (B1197577), which is responsible for the reprogramming of cambial cells to form TDs. mdpi.com

The table below summarizes the effect of Methyl Jasmonate (MJ) on the formation of traumatic resin ducts in the xylem of different pine species 60 days after treatment.

| Pine Species | MJ Concentration | Increase in Duct Density (ducts/mm²) vs. Control | Increase in Mean Duct Size (μm²) vs. Control |

| Pinus sylvestris | 25 mM | +1.38 | +10,323 |

| Pinus sylvestris | 50 mM | +1.77 | +13,101 |

| Pinus radiata | 25 mM | +1.11 | +1,939 |

| Pinus radiata | 50 mM | +1.38 | +3,480 |

| Pinus pinaster | 25 mM | +0.48 | +1,411 |

| Pinus pinaster | 50 mM | +0.78 | +1,987 |

| Pinus pinea | 25 mM | +0.07 | +1,075 |

| Pinus pinea | 50 mM | +0.06 | +1,288 |

| Data adapted from a study on 3-year-old pine trees. researchgate.net |

Induced Systemic Resistance (ISR) is a state of heightened defensive readiness throughout the entire plant, triggered by localized stimuli, such as colonization of the roots by beneficial microbes. researchgate.netnih.gov This systemic response provides broad-spectrum protection against a variety of pathogens and pests. wikipedia.org

Unlike Systemic Acquired Resistance (SAR), which is primarily dependent on salicylic (B10762653) acid, the ISR signaling pathway relies on the plant's responsiveness to jasmonate and ethylene. nih.govwikipedia.orgunifr.ch Research in Arabidopsis has demonstrated that the signal transduction pathway leading to ISR requires intact jasmonate and ethylene response pathways. nih.govunifr.ch Methyl jasmonate can effectively induce this resistance, even in plants unable to accumulate salicylic acid, highlighting the central role of the jasmonate pathway in this form of broad-spectrum plant immunity. nih.gov

Responses to Abiotic Stressors

In addition to defending against pests and pathogens, plants must cope with a range of abiotic stressors, including drought, salinity, extreme temperatures, and heavy metal toxicity. nih.govresearchgate.net Jasmonates, including MeJA, play a significant role in enhancing plant tolerance to these environmental challenges. nih.govresearchgate.net

The application of MeJA has been shown to alleviate the negative impacts of various abiotic stresses. researchgate.net It helps mitigate oxidative stress, a common consequence of abiotic stress, by activating the plant's antioxidant enzyme systems to scavenge harmful reactive oxygen species (ROS). nih.govresearchgate.net Furthermore, MeJA can help counteract osmotic stress by regulating the levels of ions and organic solutes within plant cells. nih.govresearchgate.net Research has demonstrated that MeJA treatment can improve plant growth, photosynthetic capacity, and the accumulation of beneficial compounds in plants under conditions of drought, salt stress, and heavy metal exposure. researchgate.netresearchgate.netmdpi.com

Drought and Osmotic Stress

Methyl dihydrojasmonate and related jasmonates are crucial in enhancing plant tolerance to drought and osmotic stress, which occurs when the concentration of solutes outside the plant cells is high, leading to water loss. Plants naturally increase their production of jasmonates when experiencing water deficit conditions. nih.gov Exogenous application of jasmonates has been shown to improve a plant's ability to withstand drought by boosting its antioxidative capacity. nih.gov

Under drought conditions, methyl jasmonate (MeJA) levels can increase significantly in crucial plant tissues like developing panicles in rice, leading to a complex hormonal response. nih.gov Research has demonstrated that MeJA can stimulate the production of another key stress hormone, abscisic acid (ABA), which is central to drought response. nih.govnih.gov This interaction suggests that MeJA acts as a signaling molecule that, in response to drought, triggers the ABA biosynthesis pathway, ultimately leading to physiological adjustments that can impact crop yield. nih.gov The coordinated adaptation at both metabolic and morpho-physiological levels is driven by these memory-forming mechanisms. biorxiv.org

Research Findings on Methyl Jasmonate (MeJA) and Drought Stress

| Plant Species | Observed Effect of MeJA/Drought | Key Finding | Reference |

|---|---|---|---|

| Rice (Oryza sativa) | MeJA levels increased 19-fold in panicles under drought. | Drought stress induces MeJA production, which in turn stimulates ABA biosynthesis. nih.gov | nih.gov |

| Grapevine (Vitis) | Exogenous MeJA application improved resilience to drought. | MeJA is involved in signaling, osmotic regulation, and stress resistance pathways. researchgate.net | researchgate.net |

| General Response | Exogenous application increased the antioxidative capacity of plants. | Jasmonates help ameliorate the negative effects of water stress by enhancing antioxidant defenses. nih.gov | nih.gov |

| Perennial Grass (Festuca rubra) | MeJA-induced memory stabilized metabolomic and trait variability under drought. | Hormone-induced memory plays a synergistic role in plant stress adaptation. biorxiv.org | biorxiv.org |

Extreme Temperature Changes

Methyl dihydrojasmonate is a key regulator in plant responses to both high (heat) and low (cold) temperature stress. mdpi.com Extreme temperatures can disrupt cellular functions and threaten plant survival. Jasmonate production is often increased when plants are exposed to these conditions. mdpi.com

In response to cold stress, a notable accumulation of jasmonic acid and its derivatives occurs in plants like Arabidopsis, tomato, and rice. mdpi.com This is accompanied by the induced expression of genes responsible for jasmonate biosynthesis. mdpi.com Conversely, under heat stress, jasmonate accumulation also increases. The external application of MeJA has been shown to confer tolerance to heat by helping to maintain cell viability. mdpi.com Studies on pepper plants subjected to heat shock (40°C for 72 hours) showed that MeJA application significantly increased the concentration of putrescine, a polyamine involved in stress responses. nih.gov This suggests that MeJA is required for establishing thermotolerance in plants. nih.gov

Oxidative Stress and Antioxidant Systems Modulation

When plants are under stress, they often produce an excess of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and superoxide (B77818) anions (O₂⁻), which can cause significant damage to cells. nih.gov This condition is known as oxidative stress. Methyl dihydrojasmonate plays a dual role in this process; it can induce the initial production of ROS, which act as signaling molecules to trigger defense responses, and it also enhances the plant's antioxidant defense system to scavenge excess ROS and mitigate damage. nih.govresearchgate.net

The application of MeJA has been shown to increase the activity of key antioxidant enzymes. nih.govresearchgate.net These enzymes are the main line of defense against oxidative stress. Studies have demonstrated that MeJA treatment can significantly boost the activity of superoxide dismutase (SOD), peroxidase (POD), catalase (CAT), and ascorbate (B8700270) peroxidase (APX). nih.govnih.govukrbiochemjournal.org For example, in walnut seedlings under salt stress, MeJA application led to a 16.83% reduction in cellular damage (measured as malondialdehyde content) while increasing the activities of SOD, POD, and CAT by 11.60%, 10.73%, and 22.25%, respectively. nih.gov This modulation of the antioxidant system is a critical mechanism by which methyl dihydrojasmonate enhances plant tolerance to a wide range of environmental stresses. nih.govmdpi.com

Effect of Methyl Jasmonate (MeJA) on Antioxidant Enzyme Activity

| Enzyme | Function | Effect of MeJA Treatment | Reference |

|---|---|---|---|

| Superoxide Dismutase (SOD) | Converts superoxide radicals to hydrogen peroxide. | Activity significantly increased. | nih.govnih.gov |

| Catalase (CAT) | Decomposes hydrogen peroxide into water and oxygen. | Activity significantly increased. | nih.govnih.gov |

| Ascorbate Peroxidase (APX) | Reduces hydrogen peroxide to water using ascorbate. | Activity significantly increased. | nih.gov |

| Guaiacol Peroxidase (G-POD) | Detoxifies hydrogen peroxide. | Activity significantly increased. | nih.govukrbiochemjournal.org |

Mechanisms of Defense Activation

Methyl dihydrojasmonate activates plant defenses through several interconnected mechanisms, from the molecular level of gene expression to physiological responses like the regulation of stomata.

Induction of Defense-Related Genes

One of the primary ways methyl dihydrojasmonate activates plant defenses is by inducing the expression of a wide array of defense-related genes. powergrown.com When a plant detects a threat, such as a pathogen or insect attack, the jasmonate signaling pathway is activated. This leads to transcriptional reprogramming, where the expression of hundreds of genes is altered to mount a defense. nih.gov

Application of MeJA has been shown to rapidly induce genes that encode for transcription factors, protein kinases, and enzymes involved in the synthesis of secondary metabolites with anti-fungal or anti-herbivore properties. nih.gov For instance, in potato plants, exogenous MeJA treatment induced 2,927 differentially expressed genes, many of which are related to immune response and pathogen defense. Similarly, in Arabidopsis plants deficient in jasmonate synthesis, wound-responsive genes were not induced by physical damage but could be activated by the application of MeJA. pnas.org This demonstrates the essential role of jasmonates in signaling the activation of genes critical for plant protection. pnas.orgfrontiersin.org

Role in Systemic Acquired Resistance

Systemic Acquired Resistance (SAR) is a whole-plant defense response that provides long-lasting, broad-spectrum resistance to secondary infections. researchgate.netbayer.com While the hormone salicylic acid (SA) is the primary signal for the classical SAR pathway, jasmonic acid and its derivatives, like methyl dihydrojasmonate, are central to a similar systemic response known as Induced Systemic Resistance (ISR), which is often triggered by beneficial microbes. researchgate.netnih.gov

There is significant crosstalk between the SA and jasmonate signaling pathways. researchgate.net Jasmonates act as mobile signals that can be transported through the plant's vascular system to prime distant, uninfected tissues for a more rapid and robust defense activation upon subsequent attack. researchgate.net Although some studies suggest MeJA is not essential for the SA-dependent SAR pathway in Arabidopsis, its role in regulating systemic defense responses against necrotrophic pathogens and herbivorous insects is well-established. researchgate.netnih.govunifr.ch The activation of the jasmonate pathway alters the expression of defense genes throughout the plant, contributing to a state of heightened systemic immunity. researchgate.net

Modulation of Stomatal Opening and Closing

Stomata are microscopic pores on the surface of leaves that control gas exchange (CO₂ uptake) and water loss (transpiration). frontiersin.org Regulating the opening and closing of stomata is a critical defense mechanism, as closed stomata can prevent the entry of pathogens and reduce water loss during drought. nsf.gov

Methyl dihydrojasmonate is a potent inducer of stomatal closure. nih.gov The signaling pathway for MeJA-induced closure in guard cells (the cells surrounding the stomatal pore) involves the production of reactive oxygen species (ROS) and nitric oxide (NO). frontiersin.orgnih.gov These signaling molecules trigger an influx of calcium ions (Ca²⁺) into the guard cell cytoplasm. nih.gov This elevation in cytosolic Ca²⁺ activates anion channels, leading to an efflux of ions from the guard cells, a loss of turgor pressure, and subsequent stomatal closure. frontiersin.orgnih.gov This response is a rapid and effective way for plants to protect themselves from both biotic invasion and abiotic water stress. nsf.govwordpress.com

Advanced Methodologies for Analysis and Quantification of Methyl Dihydrojasmonate

Chromatographic Techniques

Chromatography is a fundamental technique for separating, identifying, and quantifying chemical compounds. For a molecule like Methyl dihydrojasmonate, which can be present in complex mixtures and has several stereoisomers, specific chromatographic methods are required to achieve accurate and reliable results.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds such as Methyl dihydrojasmonate. emerypharma.comnih.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information, allowing for confident identification and precise quantification. emerypharma.comnist.gov

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. The volatile components are then carried by an inert gas through a capillary column. Separation is achieved based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. For Methyl dihydrojasmonate, a nonpolar or medium-polarity column is often used.

Following separation in the GC, the molecules enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio, creating a unique mass spectrum for each compound that acts as a chemical fingerprint.

Research Findings:

A GC-MS method was successfully developed to identify and quantify Methyl dihydrojasmonate in biocompatible oil-in-water microemulsions. nih.gov In this study, the compound exhibited a retention time of approximately 16.7 minutes, and the method proved effective for both low and high concentrations, with a calibration graph correlation coefficient of 0.991. nih.gov

Another method was established for the analysis of Methyl dihydrojasmonate in air particulate matter (PM1 and PM2.5). researchgate.net This analysis also utilized GC-MS for quantification, achieving a detection limit of 0.03 ng. researchgate.net

Below is a table summarizing typical GC-MS parameters for Methyl dihydrojasmonate analysis based on published research.

| Parameter | Value/Condition | Source |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |

| Application | Quantification in oil-in-water microemulsions | nih.gov |

| Retention Time | ~16.7 minutes | nih.gov |

| Correlation Coefficient (R²) | 0.991 | nih.gov |

| Detection Limit (in air PM) | 0.03 ng | researchgate.net |

Methyl dihydrojasmonate possesses two chiral centers, meaning it can exist as four different stereoisomers (enantiomers and diastereomers). These isomers can have distinct sensory properties. Chiral Gas Chromatography is a specialized technique designed to separate these enantiomers, which is not possible with standard GC columns. tandfonline.comazom.com

The separation is achieved by using a chiral stationary phase (CSP) within the GC column. azom.com These stationary phases are typically based on derivatized cyclodextrins. azom.comgcms.czmdpi.com The principle of separation relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. azom.com Because these temporary complexes have different thermodynamic stabilities, the enantiomers travel through the column at different rates, allowing for their separation. azom.com

Research Findings:

The direct enantioselective analysis of all four stereoisomers of Methyl dihydrojasmonate in various natural products was achieved for the first time using enantio-multidimensional capillary GC–mass spectrometry. tandfonline.com

The study utilized a chiral stationary phase, heptakis(2,3-di-O-methyl-6-O-tertbutyldimethylsilyl)-β-cyclodextrin, to successfully separate the enantiomeric forms of the compound. tandfonline.com This breakthrough allowed for the organoleptic evaluation of the individual stereoisomers, revealing that all four are odor-active but possess different olfactory characteristics. tandfonline.com

The ability to separate and quantify individual stereoisomers is critical for understanding the structure-activity relationship of fragrance molecules and for ensuring the desired scent profile in commercial products.

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be applied to the analysis of Methyl dihydrojasmonate. mdpi.com Unlike GC, HPLC is suitable for compounds that are not easily vaporized. In HPLC, the sample is dissolved in a liquid solvent (the mobile phase) and pumped at high pressure through a column packed with a solid adsorbent material (the stationary phase). upb.ro

Separation occurs based on the analyte's interaction with the stationary and mobile phases. For a moderately polar compound like Methyl dihydrojasmonate, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. apexbt.com

Research Findings:

HPLC has been used in conjunction with chiral GC for the separation of enantiomeric Methyl dihydrojasmonates. tandfonline.com

A method based on HPLC technology has been developed for the detection of jasmonic acid compounds, which are structurally related to Methyl dihydrojasmonate. google.com This method involves extraction, purification, and subsequent separation and quantification using HPLC, demonstrating the technique's utility for this class of compounds. google.com HPLC is particularly advantageous for isolating compounds for further analysis or for preparative purposes due to its non-destructive nature compared to GC. mdpi.com

| Technique | Stationary Phase Example | Mobile Phase Example | Application |

| HPLC | C18 | Acetonitrile/Water with 0.1% TFA | Analysis of Jasmonic Acid Methyl Ester apexbt.com |

Sample Preparation and Extraction Methods

Before chromatographic analysis, the analyte of interest must often be extracted from its matrix and concentrated. The choice of extraction method depends on the nature of the sample matrix (e.g., liquid, solid, air) and the properties of the target compound.

Stir Bar Sorptive Extraction (SBSE) is a solventless sample preparation technique used for the extraction and preconcentration of organic compounds from aqueous samples. iiste.org It is particularly effective for volatile and semi-volatile compounds. unt.edu The method employs a magnetic stir bar coated with a layer of sorbent material, most commonly polydimethylsiloxane (B3030410) (PDMS), which has a high affinity for nonpolar compounds. iiste.orgunt.edu

During the extraction process, the coated stir bar is placed into the liquid sample and stirred for a defined period. iiste.org Analytes partition from the sample matrix into the PDMS coating. The efficiency of this partitioning is influenced by factors such as extraction time, stirring speed, temperature, and sample pH. iiste.org After extraction, the stir bar is removed, dried, and the analytes are desorbed, typically either thermally for introduction into a GC system or via liquid desorption for HPLC analysis. iiste.org

SBSE offers a significantly larger volume of extraction phase compared to techniques like solid-phase microextraction (SPME), leading to higher recovery and lower detection limits. nih.gov

Optimized SBSE Parameters for Volatile Compound Analysis (General Example):

| Parameter | Optimized Condition | Source |

| Stirring Rate | 1200 rpm | researchgate.net |

| Extraction Time | 90-140 minutes | researchgate.netnih.gov |

| Temperature | Room Temperature | nih.gov |

| Desorption | Thermal or Liquid Desorption | iiste.org |

When analyzing Methyl dihydrojasmonate in solid or semi-solid samples, such as airborne particulate matter, more rigorous extraction techniques are required. Soxhlet extraction and Pressurized Liquid Extraction (PLE) are two common methods for this purpose.

Soxhlet Extraction is a classical method that involves the continuous extraction of a solid sample with a heated solvent. mdpi.com The sample is placed in a thimble, and solvent is repeatedly vaporized, condensed, and allowed to drip through the sample, gradually extracting the analytes. While effective, this method is time-consuming and requires large volumes of organic solvents. mdpi.com

Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), is a more modern and efficient alternative. mdpi.com PLE uses conventional solvents at elevated temperatures and pressures, which significantly speeds up the extraction process. mdpi.com The high temperature increases solvent diffusivity, while the high pressure keeps the solvent in a liquid state above its boiling point, enhancing extraction efficiency. PLE requires less solvent and is much faster than Soxhlet extraction. mdpi.com

Research Findings:

A study on the analysis of Methyl dihydrojasmonate in air particulate matter evaluated the recovery efficiencies of both Soxhlet and pressurized liquid extraction. researchgate.net The results showed that both methods were equivalent and effective for extracting the target compound prior to GC-MS analysis. researchgate.net

In a broader comparison for extracting polycyclic aromatic hydrocarbons (PAHs) from particulate matter, PLE with dichloromethane (B109758) was found to be the most effective method tested. nih.govresearchgate.net

This demonstrates that for solid matrices containing Methyl dihydrojasmonate, both traditional and modern extraction techniques can be successfully applied, with PLE offering advantages in speed and solvent consumption. researchgate.netmdpi.com

Generation of Trimethylsilyloxy Derivatives for GC-MS

The analysis of methyl dihydrojasmonate (MDHJ) and other compounds with active hydrogen atoms by gas chromatography-mass spectrometry (GC-MS) can be enhanced through a derivatization process. One common and effective method is the formation of trimethylsilyloxy (TMS) derivatives. This process involves replacing the active hydrogens in hydroxyl or other functional groups with a trimethylsilyl (B98337) group, Si(CH3)3.

The primary purpose of this derivatization is to increase the volatility and thermal stability of the analyte, making it more suitable for GC analysis. TMS derivatization can also prevent undesirable interactions between the analyte and the GC column, leading to improved peak shape and resolution. For compounds containing hydroxyl groups, the formation of TMS ethers is a standard procedure.

A specific application of this technique was demonstrated in the analysis of MDHJ in air particulate matter. The method involved a reaction with a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS). This step was crucial as it prevented deleterious effects within the gas capillary column that could be caused by the interaction of hydroxyl groups from other constituents present in the air samples. This derivatization allowed for direct quantification by GC-MS without the need for additional clean-up steps like liquid column chromatography.

The use of silylating reagents like BSTFA and TMCS is a widely adopted strategy in GC analysis for a variety of compounds, including steroids, sugars, and phenols, to create more volatile and thermally stable derivatives.

Spectroscopic Techniques

A range of spectroscopic techniques are instrumental in the qualitative and quantitative analysis of chemical compounds like methyl dihydrojasmonate. These methods rely on the interaction of electromagnetic radiation with matter to provide information about the structure, composition, and properties of a substance.

Common spectroscopic techniques that can be applied to the analysis of organic molecules include:

Infrared (IR) Spectroscopy: This technique provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the detailed structure of molecules by observing the magnetic properties of atomic nuclei.

Mass Spectrometry (MS): Often coupled with a separation technique like gas chromatography (GC-MS), mass spectrometry measures the mass-to-charge ratio of ions to identify and quantify compounds. GC-MS is a particularly relevant and widely used method for the determination of synthetic musks and other fragrance compounds in various environmental and biological samples.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This method measures the absorption of ultraviolet and visible light by a sample, which can be used for the quantitative analysis of compounds containing chromophores.

Raman Spectroscopy: This technique analyzes the inelastic scattering of monochromatic light, providing information about the vibrational modes of molecules.

The selection of a specific spectroscopic technique depends on the analytical requirements, such as the need for structural elucidation, quantification, or identification of a compound within a complex mixture.

Synthetic Routes and Industrial Production of Methyl Dihydrojasmonate

Early Synthesis Approaches: Selective Hydrogenation of Methyl Jasmonate from Natural Sources

The initial synthesis of methyl dihydrojasmonate involved the selective hydrogenation of methyl jasmonate. chimia.ch This precursor was obtained from natural jasmine oil. However, this method proved impractical for commercial production due to the very low concentration of methyl jasmonate in the natural oil, making extraction and isolation inefficient and costly. This limitation spurred the development of more economical and scalable synthetic routes.

Modern Synthetic Pathways

Modern industrial production of methyl dihydrojasmonate predominantly relies on multi-step chemical syntheses starting from readily available petrochemical feedstocks. These pathways are designed for high yield, cost-effectiveness, and process control.

A cornerstone of modern industrial synthesis is the aldol (B89426) condensation of cyclopentanone (B42830) and n-valeraldehyde (pentanal). lookchem.comgoogle.com This base-catalyzed reaction forms 2-pentylidene cyclopentanone. Subsequently, an acid-catalyzed isomerization shifts the double bond to yield the key intermediate, 2-pentyl-2-cyclopenten-1-one (B1585486). lookchem.compatsnap.com This intermediate is crucial for the subsequent formation of the dihydrojasmonate structure.

The next critical step involves a Michael addition reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. lookchem.comgoogle.com In this process, the intermediate 2-pentyl-2-cyclopenten-1-one acts as the Michael acceptor. A common Michael donor used industrially is dimethyl malonate, which adds to the cyclopentenone ring. lookchem.com This reaction is followed by hydrolysis and decarboxylation of the resulting malonate adduct to yield (2-pentyl-3-oxocyclopentyl)acetic acid, also known as dihydrojasmonic acid. lookchem.comgoogle.com

| Step | Reactants | Key Transformation | Product |

|---|---|---|---|

| 1. Aldol Condensation | Cyclopentanone, Pentanal | Formation of a carbon-carbon bond | 2-pentylidene cyclopentanone |

| 2. Isomerization | 2-pentylidene cyclopentanone | Double bond migration | 2-pentyl-2-cyclopenten-1-one |

| 3. Michael Addition | 2-pentyl-2-cyclopenten-1-one, Dimethyl malonate | Conjugate addition of malonate | Dimethyl 2-((3-oxo-2-pentylcyclopentyl)malonate) |

| 4. Hydrolysis & Decarboxylation | Malonate adduct | Removal of one carboxyl group | (2-pentyl-3-oxocyclopentyl)acetic acid |

The final step in this common industrial route is the esterification of the (2-pentyl-3-oxocyclopentyl)acetic acid. lookchem.comgoogle.com This carboxylic acid is reacted with methanol, typically in the presence of an acid catalyst like sulfuric acid, to produce the final product, methyl dihydrojasmonate. google.com This reaction converts the carboxylic acid functional group into a methyl ester, which is characteristic of the target molecule.

An alternative and efficient synthetic strategy involves an intramolecular Michael addition. tandfonline.comtandfonline.comoup.com This pathway begins with starting materials such as alkyl acetoacetate (B1235776) or acetone (B3395972) dicarboxylate. tandfonline.comjst.go.jp In a key step, a dianion of acetoacetate is alkylated, creating a precursor that contains both the nucleophilic donor and the electrophilic acceptor within the same molecule. This intermediate then undergoes a spontaneous intramolecular Michael-type cyclization to form the substituted cyclopentanone ring structure, which is subsequently converted to methyl dihydrojasmonate. tandfonline.com This route can achieve the synthesis in a limited number of steps. tandfonline.comoup.com

Enantioselective Synthesis of Specific Stereoisomers

Methyl dihydrojasmonate has four possible stereoisomers, with the (+)-(1R)-cis-isomer being the most olfactorily potent and desirable. lookchem.com Consequently, significant research has focused on enantioselective synthesis methods to produce this specific isomer in high purity.

One successful industrial approach is the asymmetric hydrogenation of a precursor, methyl (2-pentyl-3-oxocyclopent-1-en-1-yl)acetate, using a ruthenium(II) complex with chiral ligands as the catalyst. lookchem.comnih.gov This method allows for the stereoselective reduction of the double bond to create the desired cis configuration with high enantiomeric excess.

Another strategy involves the asymmetric Michael addition of dimethyl malonate to 2-pentyl-2-cyclopenten-1-one. patsnap.comacs.org This can be achieved using chiral catalysts, such as a chiral amino-acid lithium salt or a heterobimetallic Ga-Na-BINOL complex, to direct the stereochemical outcome of the addition, leading to an enantiomerically enriched product. patsnap.comresearchgate.net

| Method | Key Precursor/Reactant | Catalyst/Reagent Type | Key Transformation | Target Isomer |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Methyl (2-pentyl-3-oxocyclopent-1-en-1-yl)acetate | Chiral Ruthenium(II) complex | Stereoselective reduction of C=C bond | (+)-(1R)-cis |

| Asymmetric Michael Addition | 2-pentyl-2-cyclopenten-1-one | Chiral amino-acid lithium salt or other chiral catalysts | Enantioselective conjugate addition | Precursor to (+)-(1R,2S) isomer |

Industrial Scale Production Methods

The industrial synthesis of methyl dihydrojasmonate primarily revolves around the Michael addition of a malonic acid ester to 2-pentyl-2-cyclopenten-1-one. This is followed by hydrolysis, decarboxylation, and subsequent esterification of the resulting (2-pentyl-3-oxocyclopentyl)acetic acid. A common method for preparing the key intermediate, 2-pentyl-2-cyclopenten-1-one, involves an aldol condensation between cyclopentanone and valeraldehyde, followed by the isomerization of the resulting 2-pentylidenecyclopentanone.

A significant focus in industrial production is the stereoselective synthesis of the (+)-(1R)-cis-isomer, which possesses the most potent and characteristic jasmine fragrance. One established industrial process to achieve a high proportion of this isomer involves the catalytic hydrogenation of the corresponding cyclopenteneacetic acid in the presence of a ruthenium(II) complex with chiral ligands, followed by esterification. Another approach to increase the concentration of the cis-isomer is through the hydrogenation of methyl dehydrodihydrojasmonate. Furthermore, high-cis methyl dihydrojasmonate can be obtained from an equilibrium mixture by utilizing specialized distillation techniques where isomerization is induced by sodium carbonate.

An alternative patented synthetic route involves the Pauson-Khand reaction of 1-heptyne (B1330384) and ethylene (B1197577), catalyzed by homogeneous rhodium and organic nitric oxide, to efficiently produce 2-amyl-2-cyclopentenone. This intermediate then undergoes addition with dimethyl malonate and decarboxylation to yield methyl dihydrojasmonate. This method is noted for its potential for shorter route steps and high atom economy, making it suitable for large-scale production.

Another patented method describes the synthesis starting from 2-pentylcyclopentenone, which undergoes a 1,4-Michael addition with an allyl zinc bromide reagent to form 2-pentyl-3-allyl cyclopentanone. This intermediate is then oxidized using ruthenium trichloride (B1173362) hydrate (B1144303) and sodium periodate (B1199274) to produce dihydrojasmonic acid, which is subsequently esterified to methyl dihydrojasmonate. This process is reported to have a high yield of 65% to 85%.

The table below summarizes the key reactants and catalysts involved in various industrial production methods.

Table 1: Key Reactants and Catalysts in Industrial Methyl Dihydrojasmonate Synthesis| Synthetic Step | Key Reactants | Catalyst/Reagent |

| Intermediate Synthesis | Cyclopentanone, Valeraldehyde | Aldol Condensation Catalyst |

| 1-Heptyne, Ethylene | Homogeneous Rhodium, Organic Nitric Oxide | |

| Michael Addition | 2-Pentyl-2-cyclopenten-1-one, Diethyl malonate/Dimethyl malonate | Base |

| 2-Pentylcyclopentenone, Allyl zinc bromide | - | |

| Isomer Enrichment | Cyclopenteneacetic acid | Ruthenium(II) complex with chiral ligands |

| Methyl dehydrodihydrojasmonate | Hydrogenation Catalyst | |

| Equilibrium mixture of isomers | Sodium carbonate | |

| Oxidation | 2-Pentyl-3-allyl cyclopentanone | Ruthenium trichloride hydrate, Sodium periodate |

| Final Steps | (2-pentyl-3-oxocyclopentyl)malonate | Water (for hydrolysis and decarboxylation) |

| Dihydrojasmonic acid | Methanol (for esterification) |

Yield Optimization and Environmental Considerations in Synthesis

Yield Optimization